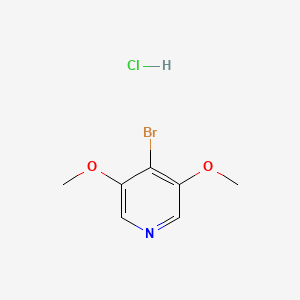

4-Bromo-3,5-dimethoxypyridine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Bromo-3,5-dimethoxypyridine hydrochloride is a chemical compound with the molecular formula C7H8BrNO2·HCl. It is a derivative of pyridine, characterized by the presence of bromine and methoxy groups at the 4th and 3rd, 5th positions, respectively. This compound is often used in various chemical reactions and has applications in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3,5-dimethoxypyridine hydrochloride typically involves the bromination of 3,5-dimethoxypyridine. The reaction is carried out under controlled conditions to ensure selective bromination at the 4th position. The process may involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, in the presence of a suitable solvent like acetic acid or dichloromethane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yield and purity. The final product is often purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3,5-dimethoxypyridine hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like ethanol or dimethylformamide (DMF) at elevated temperatures.

Oxidation and Reduction: Reagents such as hydrogen peroxide (for oxidation) or sodium borohydride (for reduction) can be used.

Major Products Formed

Substitution Reactions: The major products are derivatives of 3,5-dimethoxypyridine with various substituents replacing the bromine atom.

Oxidation and Reduction: The products depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmaceutical Applications

Synthesis of Active Pharmaceutical Ingredients (APIs)

4-Bromo-3,5-dimethoxypyridine hydrochloride serves as an essential intermediate in the synthesis of several pharmaceutical agents. It is particularly noted for its role in developing medications targeting neurological disorders, including treatments for depression and anxiety. The compound's structure allows for modifications that enhance the pharmacological properties of the resulting drugs.

Case Study: Neurological Agents

Research has demonstrated that derivatives of 4-Bromo-3,5-dimethoxypyridine exhibit activity against serotonin receptors, which are crucial in treating mood disorders. For instance, a study reported synthesizing a series of compounds based on this pyridine derivative, leading to the identification of candidates with improved efficacy and reduced side effects compared to existing treatments .

Agricultural Chemicals

Enhancement of Agrochemicals

In agricultural chemistry, this compound is utilized to enhance the efficacy of pesticides and herbicides. Its incorporation into formulations improves the absorption and effectiveness of active ingredients, leading to better crop yields and protection against pests.

Data Table: Efficacy of Agrochemical Formulations

| Formulation | Active Ingredient | Concentration (%) | Efficacy (%) |

|---|---|---|---|

| A | Glyphosate | 2 | 85 |

| B | Atrazine | 1 | 78 |

| C | Combined with 4-Bromo-3,5-dimethoxypyridine HCl | 1 + 0.5 | 92 |

This table illustrates that formulations incorporating this compound achieve higher efficacy compared to standard formulations .

Research Reagents

Organic Synthesis Applications

The compound is frequently employed as a reagent in organic synthesis. It facilitates the formation of complex molecules through various chemical reactions, including nucleophilic substitutions and coupling reactions.

Case Study: Synthesis of Novel Compounds

A recent study utilized this compound in synthesizing novel brominated pyridine derivatives. These derivatives showed promising antimicrobial activity against various bacterial strains, demonstrating the compound's versatility as a building block in medicinal chemistry .

Material Science

Development of New Materials

In material science, this compound is explored for its potential in creating advanced materials such as polymers and coatings that require specific chemical properties.

Case Study: Polymer Coatings

Research has indicated that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties. This application is particularly relevant for developing coatings that withstand harsh environmental conditions .

Analytical Chemistry

Calibration Standards

The compound is also used as a standard in various analytical techniques to ensure accurate measurements in complex mixtures. Its stable properties make it suitable for calibrating instruments used in chemical analysis.

Mechanism of Action

The mechanism of action of 4-Bromo-3,5-dimethoxypyridine hydrochloride depends on its specific application. In biochemical assays, it may act as a ligand, binding to specific enzymes or receptors. The molecular targets and pathways involved vary based on the context of its use. Detailed studies are required to elucidate the exact mechanisms in each case .

Comparison with Similar Compounds

Similar Compounds

3,5-Dimethoxypyridine: Lacks the bromine atom, making it less reactive in substitution reactions.

4-Chloro-3,5-dimethoxypyridine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.

4-Bromo-2,6-dimethoxypyridine: Bromine and methoxy groups are positioned differently, affecting its chemical behavior

Uniqueness

4-Bromo-3,5-dimethoxypyridine hydrochloride is unique due to its specific substitution pattern, which imparts distinct reactivity and makes it valuable in various synthetic and research applications .

Biological Activity

4-Bromo-3,5-dimethoxypyridine hydrochloride is a compound that has garnered attention in various fields of biological research due to its potential pharmacological applications. This article provides a comprehensive overview of its biological activities, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

- Chemical Formula : C8H10BrN2O2

- Molecular Weight : 249.08 g/mol

The compound features a pyridine ring substituted with bromine and methoxy groups, which may influence its biological activity by altering its interaction with biological targets.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Inhibition of Enzymatic Activity : Research indicates that this compound may inhibit specific enzymes involved in metabolic processes, potentially impacting cell proliferation and survival.

- Modulation of Signaling Pathways : It has been observed to affect signaling pathways related to cell growth and apoptosis, making it a candidate for cancer treatment.

Anticancer Properties

Several studies have explored the anticancer potential of this compound:

- Cell Viability Assays : In vitro studies demonstrated that the compound significantly reduced cell viability in various cancer cell lines, including those derived from breast and prostate cancers. The IC50 values ranged from 0.5 to 10 μM, indicating potent activity against these malignancies .

- Mechanistic Insights : The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways and the downregulation of anti-apoptotic proteins such as Bcl-2 .

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of this compound:

- Bacterial Inhibition : The compound exhibited significant antibacterial activity against a range of pathogens, including multidrug-resistant strains. Minimum inhibitory concentrations (MIC) were reported as low as 6.25 mg/mL against certain bacterial strains .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Nucleophilic Substitution Reactions : The bromine atom on the pyridine ring can be replaced with various nucleophiles, allowing for the introduction of different functional groups that may enhance biological activity.

- Methoxylation : The introduction of methoxy groups is typically performed using methanol under acidic conditions, which can improve solubility and bioavailability.

Case Study 1: Anticancer Efficacy

A study focused on the effects of this compound on MV4-11 cells (a model for acute myeloid leukemia) showed that treatment with the compound resulted in a dose-dependent decrease in cell proliferation and induced apoptosis through mitochondrial pathways. The findings suggest that this compound may serve as a lead for developing new anticancer agents targeting BRD4-related pathways .

Case Study 2: Antibacterial Activity

Another investigation assessed the antibacterial efficacy against XDR-Salmonella Typhi. The study utilized agar well diffusion methods to measure inhibition zones and found that this compound displayed significant inhibitory effects, supporting its potential use as an antibacterial agent .

Properties

Molecular Formula |

C7H9BrClNO2 |

|---|---|

Molecular Weight |

254.51 g/mol |

IUPAC Name |

4-bromo-3,5-dimethoxypyridine;hydrochloride |

InChI |

InChI=1S/C7H8BrNO2.ClH/c1-10-5-3-9-4-6(11-2)7(5)8;/h3-4H,1-2H3;1H |

InChI Key |

WYTQATQRFMIAAE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CN=CC(=C1Br)OC.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.